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molecular formula C10H9NO B1611230 4-methyl-2H-isoquinolin-1-one CAS No. 77077-83-9

4-methyl-2H-isoquinolin-1-one

Cat. No. B1611230
M. Wt: 159.18 g/mol
InChI Key: QTMDNWRHSMJECC-UHFFFAOYSA-N
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Patent
US06706731B2

Procedure details

Under an N2 atmosphere, 985 ml (7.07 mol) of triethylamine, 892 g (3.21 mol) of tetra-nbutylammonium chloride and 12.77 g (57 mmol) of Pd(OAc)2 are added to 815 g (2.8 mol) of 2-iodo-benzoic acid allylamide in 4.5 l of DMF, and heated to 100° C. After 4 h, cooling is effected to RT, and the mixture is partially concentrated by evaporation on a RE. The residue is partitioned between 5 l of water and 5 l of EtOAc, the water phase is separated and extracted twice with EtOAc. The organic phases are washed with water, 0.1 N HCl, water and brine, dried (Na2SO4) and concentrated by evaporation. Column chromatography (SiO2, EtOAc/toluene 1:1) and crystallisation from toluene yields 4-methyl-2H-isoquinolin-1-one; m.p. 175-176° C.
Quantity
985 mL
Type
reactant
Reaction Step One
Quantity
892 g
Type
reactant
Reaction Step One
Quantity
815 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 L
Type
solvent
Reaction Step One
Quantity
12.77 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Cl-].[CH2:9]([NH:12][C:13](=[O:21])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1I)[CH:10]=[CH2:11]>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:11][C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13](=[O:21])[NH:12][CH:9]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
985 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
892 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
815 g
Type
reactant
Smiles
C(C=C)NC(C1=C(C=CC=C1)I)=O
Name
Quantity
4.5 L
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
12.77 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
is effected to RT
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is partially concentrated by evaporation on a RE
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between 5 l of water and 5 l of EtOAc
CUSTOM
Type
CUSTOM
Details
the water phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The organic phases are washed with water, 0.1 N HCl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
Column chromatography (SiO2, EtOAc/toluene 1:1) and crystallisation from toluene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CNC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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